N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide
Description
N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.243 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidinone ring, and an amide group linked to an allyl group.
Properties
IUPAC Name |
N-[(1-cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-9(15)12-5-7-6-14(8-3-4-8)11(17)13-10(7)16/h2,6,8H,1,3-5H2,(H,12,15)(H,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSSTZYCZKCLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN(C(=O)NC1=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the cyclopropyl pyrimidinone core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it could be developed into a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrimidinone derivatives: Other compounds with similar pyrimidinone cores but different substituents.
Amide derivatives: Compounds with amide groups but different alkyl or aryl groups attached.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups but different core structures.
Uniqueness: N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide is unique due to its combination of a cyclopropyl group, a pyrimidinone ring, and an allyl amide group. This combination of structural features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
